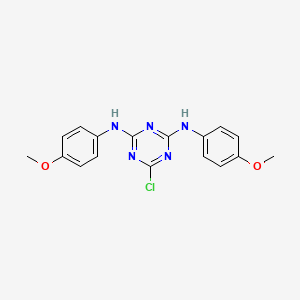

6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms

Mecanismo De Acción

Target of Action

The primary target of the compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes .

Mode of Action

The compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with NAMPT, inhibiting its function . This inhibition disrupts the biosynthesis of NAD, affecting the energy metabolism and cellular signaling processes that rely on this coenzyme .

Biochemical Pathways

The inhibition of NAMPT by 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine affects the NAD-dependent pathways . NAD is involved in numerous hydride transfer reactions, which are integral to energy metabolism and cellular signaling . The disruption of these pathways can have downstream effects on various biological processes.

Result of Action

The molecular and cellular effects of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine’s action primarily involve the disruption of NAD-dependent processes . By inhibiting NAMPT and subsequently reducing NAD levels, the compound can affect energy metabolism and cellular signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Substitution Reaction: The chlorine atom on the triazine ring is substituted with 4-methoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This step is often performed at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.

Oxidation and Reduction: While the triazine ring is relatively stable, the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Hydrolysis Products: Amines and carboxylic acids.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its triazine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and proteins, which can be exploited for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-N,N’-bis(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with hydroxy groups instead of methoxy groups.

6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its hydroxy and amino analogs, which may have different solubility and binding characteristics.

Actividad Biológica

6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and various substituents that may contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant research findings.

- Molecular Formula : C₁₇H₁₆ClN₅O₂

- Molecular Weight : 357.8 g/mol

- CAS Number : 6737-62-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Cellular Proliferation Inhibition : Studies have shown that this compound can inhibit cell viability in cancer cell lines. For instance, it demonstrated a significant decrease in cell viability in lung cancer cells (A549 and NCI-H1299) when treated with a concentration of 25 μM .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to apoptosis in cancer cells. The mechanisms involved may include the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

- Receptor Binding Affinity : The compound exhibits binding affinity at various adrenergic receptors (hA1AR and hA3AR), which are implicated in numerous physiological processes including cardiovascular function and neurochemistry .

Efficacy in Biological Systems

Recent studies have evaluated the efficacy of this compound across different biological systems:

Table 1: Summary of Biological Activity

| Study Reference | Cell Line/Model | Concentration (μM) | Effect on Viability (%) | Mechanism |

|---|---|---|---|---|

| A549 (Lung Cancer) | 25 | 59.9 | Apoptosis Induction | |

| NCI-H1299 (Lung Cancer) | 25 | 68.8 | Apoptosis Induction |

Case Study 1: Lung Cancer Cell Lines

In a study assessing the cytotoxic effects of various triazine derivatives, this compound was found to be one of the most potent inhibitors of cell proliferation among tested compounds. The study utilized assays to measure cell viability post-treatment and confirmed the induction of apoptosis through biochemical assays .

Case Study 2: Receptor Interaction Studies

Another investigation focused on the binding affinity of this compound to adrenergic receptors. It was noted that while some derivatives exhibited low viability against certain receptor targets, this compound showed promising binding characteristics that warrant further exploration for therapeutic applications .

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEPFYKTOBUIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.